molecular formula C15H17N3O4S B2821124 N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide CAS No. 893943-48-1

N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide

Cat. No.: B2821124
CAS No.: 893943-48-1
M. Wt: 335.38
InChI Key: NOHNFHNCNYFDLF-UHFFFAOYSA-N
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Description

    Starting Materials: The m-tolyl group is introduced via a substitution reaction. This can be achieved by reacting the thieno[3,4-c]pyrazole intermediate with m-tolyl halides.

    Reaction Conditions: The substitution reaction is typically performed in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).

  • Oxidation to Form the Dioxido Group

      Starting Materials: The oxidation of the sulfur atom in the thieno[3,4-c]pyrazole ring to form the dioxido group is a crucial step.

      Reaction Conditions: This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

  • Attachment of the Methoxyacetamide Group

      Starting Materials: The final step involves the attachment of the methoxyacetamide group to the thieno[3,4-c]pyrazole core.

      Reaction Conditions: This is typically done through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

  • Industrial Production Methods

    For industrial-scale production, the synthesis of N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide would involve optimization of the above steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide typically involves multiple steps:

    • Formation of the Thieno[3,4-c]pyrazole Core

        Starting Materials: The synthesis begins with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds.

        Reaction Conditions: The cyclization is often carried out under acidic or basic conditions, with the use of catalysts like trifluoroacetic acid or sodium ethoxide to facilitate the reaction.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents and Conditions: The compound can undergo further oxidation reactions using strong oxidizing agents like potassium permanganate or chromium trioxide.

        Products: These reactions can lead to the formation of sulfone derivatives.

    • Reduction

        Reagents and Conditions: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

        Products: These reactions can reduce the dioxido group back to the thioether form.

    • Substitution

        Reagents and Conditions: The aromatic ring can undergo electrophilic substitution reactions using reagents like halogens or nitrating agents.

        Products: These reactions can introduce various functional groups onto the aromatic ring.

    Major Products

    The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can revert the dioxido group to a thioether.

    Scientific Research Applications

    Chemistry

    In chemistry, N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide is used as a building block for the synthesis of more complex molecules

    Biology

    In biological research, this compound is studied for its potential bioactive properties. The thieno[3,4-c]pyrazole core is known to interact with various biological targets, making it a candidate for drug discovery and development. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

    Medicine

    In medicine, the compound’s potential therapeutic effects are being explored. Its ability to modulate biological pathways makes it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Industry

    In the industrial sector, this compound is used in the development of new materials. Its unique chemical properties can be harnessed to create advanced materials with specific functionalities.

    Mechanism of Action

    The mechanism of action of N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide involves its interaction with specific molecular targets. The thieno[3,4-c]pyrazole core can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of key biological pathways involved in disease progression.

    Comparison with Similar Compounds

    Similar Compounds

      Thieno[3,4-c]pyrazole Derivatives: Compounds with similar thieno[3,4-c]pyrazole cores but different substituents.

      Pyrazole Derivatives: Compounds with pyrazole cores that exhibit similar bioactive properties.

      Thienopyridine Derivatives: Compounds with thienopyridine cores that share similar chemical and biological characteristics.

    Uniqueness

    N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide is unique due to the combination of its thieno[3,4-c]pyrazole core and the specific substituents attached to it. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

    Properties

    IUPAC Name

    2-methoxy-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H17N3O4S/c1-10-4-3-5-11(6-10)18-15(16-14(19)7-22-2)12-8-23(20,21)9-13(12)17-18/h3-6H,7-9H2,1-2H3,(H,16,19)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NOHNFHNCNYFDLF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)COC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H17N3O4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    335.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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